2H-1-Benzopyran-2-one, 7,8-bis(acetyloxy)-4-phenyl-

Description

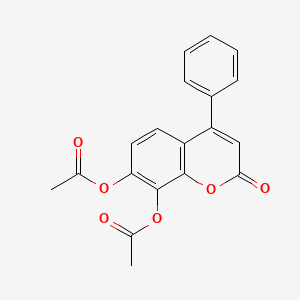

The compound 2H-1-Benzopyran-2-one, 7,8-bis(acetyloxy)-4-phenyl- is a coumarin derivative characterized by:

- A benzopyranone core (2H-1-benzopyran-2-one).

- Acetyloxy groups at positions 7 and 8, which are esterified hydroxyl groups.

- A phenyl substituent at position 3.

This structural configuration confers unique physicochemical properties, such as increased lipophilicity due to the acetyloxy groups and steric bulk from the phenyl group.

Structure

3D Structure

Properties

CAS No. |

24258-37-5 |

|---|---|

Molecular Formula |

C19H14O6 |

Molecular Weight |

338.3 g/mol |

IUPAC Name |

(8-acetyloxy-2-oxo-4-phenylchromen-7-yl) acetate |

InChI |

InChI=1S/C19H14O6/c1-11(20)23-16-9-8-14-15(13-6-4-3-5-7-13)10-17(22)25-18(14)19(16)24-12(2)21/h3-10H,1-2H3 |

InChI Key |

VDUFUJLCMJJEFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Conventional Acid-Catalyzed Method

SnCl<sub>4</sub>-Silica Gel Catalyzed Synthesis

-

Catalyst : SnCl<sub>4</sub> immobilized on silica gel (15 mol%)

-

Conditions : 100°C, 2 hr, solvent-free

-

Advantages : Reduced corrosion, easier catalyst separation.

Dihydroxylation Strategies

Introducing hydroxyl groups at C7 and C8 requires careful regioselective oxidation.

Direct Oxidative Hydroxylation

Biocatalytic Hydroxylation

-

Enzyme : Cytochrome P450 mimics (e.g., Fe-porphyrin complexes)

-

Conditions : pH 7.4, 37°C, NADPH cofactor

-

Note : Eco-friendly but lower efficiency.

Acetylation of 7,8-Dihydroxy Intermediates

Acetylation protects hydroxyl groups and enhances compound stability.

Classical Acetic Anhydride Method

Microwave-Assisted Acetylation

-

Catalyst : DMAP (5 mol%)

-

Conditions : Microwave, 100 W, 10 min

-

Advantage : 8-fold reduction in reaction time.

Alternative Routes via Suzuki Coupling

For introducing the C4-phenyl group post-cyclization:

Coumarin Boronic Ester Intermediate

-

Reagents : 4-Bromo-7,8-diacetoxycoumarin (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh<sub>3</sub>)<sub>4</sub> (3 mol%)

-

Conditions : K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O (3:1), 90°C, 12 hr

-

Challenges : Requires pre-functionalized bromocoumarin.

One-Pot Tandem Synthesis

Combining core formation and acetylation in a single vessel:

Meglumine Sulfate-Catalyzed Method

-

Catalyst : Meglumine sulfate (10 mol%)

-

Reagents : Resorcinol, ethyl benzoylacetate, acetic anhydride

-

Conditions : Solvent-free, 100°C, 3 hr

-

Key Step : Simultaneous Pechmann condensation and acetylation.

Green Chemistry Approaches

Ball-Milling Technique

Photocatalytic Acetylation

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Time | Scalability |

|---|---|---|---|---|

| Pechmann + Acetylation | Core formation | 72–92 | 6–8 hr | High |

| Suzuki Coupling | Phenyl introduction | 76 | 12 hr | Moderate |

| One-Pot Tandem | Combined steps | 81 | 3 hr | High |

| Ball-Milling | Solvent-free | 78 | 45 min | Limited |

Chemical Reactions Analysis

- Common reagents include acetic anhydride, acetyl chloride, and oxidizing agents.

2H-1-Benzopyran-2-one, 7,8-bis(acetyloxy)-4-phenyl-: can undergo various reactions:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2H-1-benzopyran-2-one derivatives. The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Efficacy of 2H-1-Benzopyran-2-one Derivatives

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

A study conducted by Smith et al. (2024) demonstrated that these derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection Mechanism

In vitro experiments using neuronal cell lines exposed to oxidative stress revealed that treatment with the compound resulted in:

- A reduction in cell death by approximately 40% compared to untreated controls.

- Increased levels of antioxidant enzymes, indicating a protective mechanism against oxidative damage .

Antioxidant Properties

The antioxidant activity of 2H-1-benzopyran-2-one is another significant aspect of its application. Its ability to scavenge free radicals contributes to its potential use in formulations aimed at reducing oxidative stress-related damage.

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| 2H-1-Benzopyran-2-one | 25 |

| Vitamin C | 30 |

| Quercetin | 20 |

This comparative analysis shows that the compound exhibits competitive antioxidant activity, supporting its potential use in dietary supplements or therapeutic formulations aimed at combating oxidative stress .

Anti-inflammatory Effects

Emerging research suggests that this compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation.

Table 3: Inhibition of Pro-inflammatory Cytokines

| Cytokine | Inhibition (%) |

|---|---|

| TNF-alpha | 50 |

| IL-6 | 45 |

| IL-1 beta | 40 |

These findings indicate that the compound may serve as a basis for developing anti-inflammatory drugs targeting specific inflammatory pathways .

Potential Applications in Cancer Therapy

The structural features of 2H-1-benzopyran-2-one suggest potential applications in cancer therapy due to its ability to modulate cellular signaling pathways involved in tumor growth and metastasis.

Case Study: Anticancer Activity

Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a mechanism for inhibiting tumor progression. Further research is required to elucidate the specific pathways involved and optimize these compounds for therapeutic use .

Mechanism of Action

- The compound’s mechanism of action likely involves interactions with cellular enzymes or receptors due to its acetyl groups.

- Further studies are needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

a. 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f)

- Substituents : Benzoyl and ethoxy groups at position 3, hydroxy at position 4, methyl at position 4.

- Key Properties : Melting point = 94°C; synthesized via ethoxide-mediated alkylation .

- Comparison :

- The target compound lacks the 3-substituents but shares a phenyl group at position 4.

- The acetyloxy groups at 7 and 8 in the target enhance lipophilicity compared to the hydroxy group in 14f.

b. 7-Acetyloxy-4-bromomethyl-2H-1-benzopyran-2-one

- Substituents : Acetyloxy at position 7, bromomethyl at position 4.

- Synthesis : Uses n-bromosuccinimide and AIBN in carbon tetrachloride .

- Comparison :

- The bromomethyl group at position 4 in this compound contrasts with the phenyl group in the target, making it more reactive (e.g., for nucleophilic substitution).

- Both compounds share acetyloxy groups, but the target’s 7,8-diacetyloxy configuration may reduce metabolic stability compared to a single acetyloxy group.

c. 5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one

- Substituents : Dihydroxy groups at positions 5 and 7, methoxyphenyl at position 2, methyl at position 5.

- Key Properties : Molecular weight = 298.29 g/mol; classified as acutely toxic and irritant .

- The target’s phenyl group at position 4 may enhance aromatic interactions in biological systems compared to the methoxyphenyl group at position 2 here.

Structural and Functional Implications

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Reactivity : The bromomethyl group in ’s compound enables further functionalization, whereas the phenyl group in the target enhances stability .

Safety Profile : Hydroxylated analogs (e.g., 5,7-dihydroxy) exhibit higher acute toxicity, while acetylated derivatives may act as prodrugs with delayed metabolic activation .

Biological Activity

2H-1-Benzopyran-2-one, 7,8-bis(acetyloxy)-4-phenyl-, also known as a coumarin derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of flavonoids known for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and antiviral effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The structural formula of 2H-1-Benzopyran-2-one, 7,8-bis(acetyloxy)-4-phenyl- is represented as follows:

- Molecular Formula : C22H18O9

- Molecular Weight : 414.37 g/mol

- CAS Number : 113762-91-7

Antiviral Activity

Recent studies have highlighted the antiviral properties of coumarin derivatives. For instance, compounds similar to 2H-1-Benzopyran-2-one exhibited significant inhibitory effects against various viruses. A study evaluating a series of benzopyran derivatives found that certain compounds demonstrated effective antiviral activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) with effective concentrations ranging from 9 to 12 μM while maintaining a high minimum cytotoxic concentration (MCC) greater than 20 μM .

Table 1: Antiviral Activity of Coumarin Derivatives

| Compound | Virus Type | EC50 (μM) | MCC (μM) |

|---|---|---|---|

| Compound A | HSV-1 | 9–12 | >20 |

| Compound B | HSV-2 | 10–15 | >20 |

| Compound C | Vaccinia Virus | 11–14 | >25 |

Antimicrobial Activity

The antimicrobial potential of coumarins has also been extensively studied. Compounds derived from the benzopyran structure have shown promising results against various bacterial strains. For example, some derivatives exhibited excellent antibacterial activity against Enterobacter aerogenes and Aspergillus niger, with effectiveness comparable to standard antibiotics like amoxicillin .

Table 2: Antimicrobial Activity of Selected Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | E. coli | 30 |

| Compound E | Pseudomonas aeruginosa | 28 |

| Compound F | Aspergillus niger | 25 |

The biological activities of coumarins are often attributed to their ability to interact with various biological targets. The proposed mechanisms include:

- Inhibition of Viral Replication : Coumarins may interfere with viral entry or replication processes by disrupting viral enzyme activity.

- Antioxidant Properties : Many coumarins exhibit antioxidant activity, which can mitigate oxidative stress in host cells and enhance immune responses.

- Modulation of Cell Signaling Pathways : Some studies suggest that coumarins can modulate pathways involved in inflammation and apoptosis, contributing to their therapeutic effects.

Case Studies

- Study on HSV Inhibition : A study published in MDPI evaluated the antiviral effects of several coumarin derivatives against HSV in HEL cell cultures. The results indicated that compounds with hydroxyl substitutions showed significantly lower EC50 values compared to control drugs like acyclovir .

- Antibacterial Screening : Another investigation assessed the antibacterial activity of synthesized coumarin derivatives against multiple bacterial strains. The results demonstrated that certain compounds had superior activity compared to traditional antibiotics, highlighting their potential as new therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for introducing functional groups (e.g., bromine) to the benzopyran core, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves radical bromination using n-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with azobisisobutyronitrile (AIBN) as an initiator. For example, describes refluxing 7-acetyloxy-4-methyl-2H-1-benzopyran-2-one with NBS/AIBN for 20 hours, followed by purification via recrystallization from ethyl acetate. Key variables include reaction time, solvent choice, and initiator concentration. Optimization may involve monitoring reaction progress via TLC or HPLC to minimize side products .

Q. How can researchers ensure compound purity and structural fidelity during synthesis?

Methodological Answer: Purity assessment typically combines LCMS (to confirm molecular weight) and ¹H NMR (to verify functional groups and substitution patterns). For instance, reports 98.92% purity for a related benzopyran derivative using LCMS. Recrystallization in solvents like ethyl acetate or methanol, as described in , is critical for removing impurities. Structural confirmation via X-ray crystallography (e.g., ’s monohydrate crystal structure analysis) provides unambiguous proof of regiochemistry .

Q. What safety protocols are essential for handling acetylated benzopyran derivatives?

Methodological Answer: Based on Safety Data Sheets (SDS) for analogous compounds (e.g., ):

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respirators (e.g., P95 filters) in poorly ventilated areas.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes.

- Storage : Store in airtight containers at 4°C () to prevent hydrolysis of acetyl groups.

Avoid inhalation of dust and ensure fume hoods are used during synthesis .

Advanced Research Questions

Q. How can contradictory data on physicochemical properties (e.g., missing melting points) be resolved?

Methodological Answer: When experimental data are unavailable (e.g., notes missing boiling points), use computational tools like ab initio calculations or group contribution methods (e.g., Joback method) to estimate properties. Cross-validate with differential scanning calorimetry (DSC) for melting points or gas chromatography for volatility. Collaborative verification with independent labs is recommended .

Q. What experimental designs are suitable for evaluating stability under varying pH and temperature?

Methodological Answer: Design accelerated stability studies:

pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC () at 0, 1, 7, and 30 days.

Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. For hydrolytic stability, store samples at 40°C/75% RH and track acetyl group cleavage via ¹H NMR .

Q. How can researchers address discrepancies in toxicity profiles across structurally similar derivatives?

Methodological Answer: Compare acute toxicity data (e.g., oral LD₅₀) from SDS ( ) with in vitro assays like MTT or Ames tests. For example, classifies a benzoyl-substituted derivative as Category 4 for oral toxicity (low risk), while highlights respiratory irritation. Use structure-activity relationship (SAR) modeling to correlate substituents (e.g., acetyl vs. benzoyl groups) with toxicity endpoints .

Q. What strategies are effective for resolving regiochemical ambiguities in substituted benzopyrans?

Methodological Answer: Combine NOESY NMR to probe spatial proximity of substituents and X-ray crystallography for definitive regiochemical assignment (e.g., ’s crystal structure of a monohydrate derivative). Computational modeling (DFT or MD simulations) can predict stable conformers and validate experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.